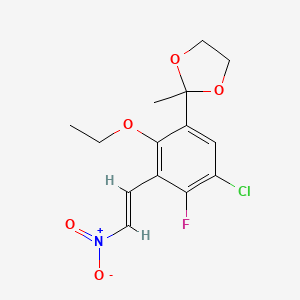![molecular formula C11H14O3 B13918295 1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone](/img/structure/B13918295.png)
1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone is an organic compound with the molecular formula C10H12O3 It is a derivative of acetophenone, characterized by the presence of a methoxymethoxy group and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-methylphenol.
Methoxymethylation: The phenol group is protected by converting it to a methoxymethoxy group using methoxymethyl chloride in the presence of a base such as sodium hydride.
Friedel-Crafts Acylation: The protected phenol undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 1-[4-(Methoxymethoxy)-3-methylphenyl]acetic acid.
Reduction: 1-[4-(Methoxymethoxy)-3-methylphenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone involves its interaction with specific molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to enzymes or receptors. The carbonyl group can act as an electrophile, participating in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)ethanone: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
1-(3-Methylphenyl)ethanone: Lacks the methoxymethoxy group, affecting its solubility and reactivity.
1-(4-Methoxy-3-methylphenyl)ethanone: Similar structure but without the methoxymethoxy group, leading to different chemical properties.
Uniqueness
1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone is unique due to the presence of both the methoxymethoxy and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-[4-(methoxymethoxy)-3-methylphenyl]ethanone |
InChI |
InChI=1S/C11H14O3/c1-8-6-10(9(2)12)4-5-11(8)14-7-13-3/h4-6H,7H2,1-3H3 |
Clé InChI |
KUKPLKCZJYLGDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)C)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


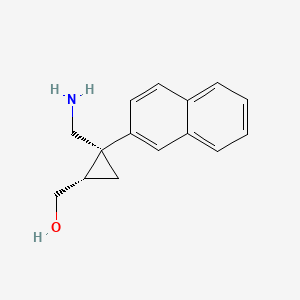
![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)

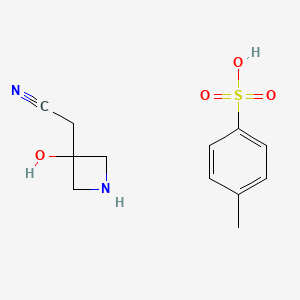
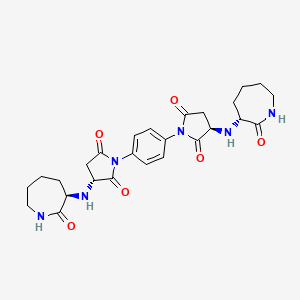
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
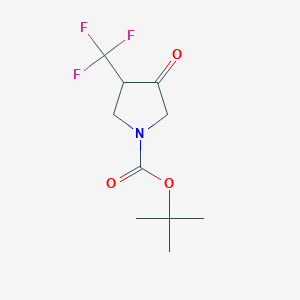

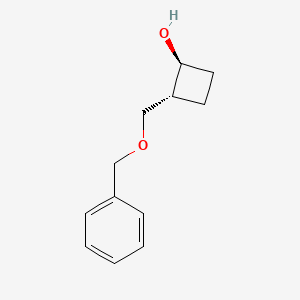
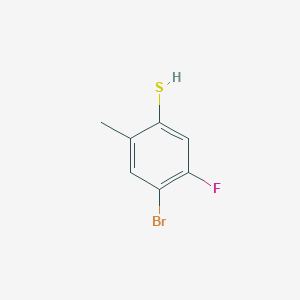
![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)
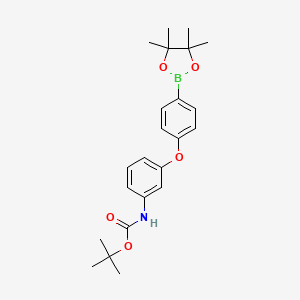
![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
